(1S,2R)-3,3-Dimethoxy-1,2-cyclobutanedicarboxylic acid di-L-menthyl ester
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Overview
Description
(1S,2R)-3,3-Dimethoxy-1,2-cyclobutanedicarboxylic acid di-L-menthyl ester is a complex organic compound with a unique structure that includes cyclohexyl and cyclobutane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-3,3-Dimethoxy-1,2-cyclobutanedicarboxylic acid di-L-menthyl ester typically involves multiple steps, including the preparation of the cyclohexyl and cyclobutane intermediates. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-3,3-Dimethoxy-1,2-cyclobutanedicarboxylic acid di-L-menthyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1S,2R)-3,3-Dimethoxy-1,2-cyclobutanedicarboxylic acid di-L-menthyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-3,3-Dimethoxy-1,2-cyclobutanedicarboxylic acid di-L-menthyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(2S)-3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate
- (1R,2S)-(-)-降麻黄碱
Uniqueness
(1S,2R)-3,3-Dimethoxy-1,2-cyclobutanedicarboxylic acid di-L-menthyl ester is unique due to its specific stereochemistry and the presence of both cyclohexyl and cyclobutane rings. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O6/c1-16(2)20-11-9-18(5)13-23(20)33-26(29)22-15-28(31-7,32-8)25(22)27(30)34-24-14-19(6)10-12-21(24)17(3)4/h16-25H,9-15H2,1-8H3/t18-,19-,20+,21+,22-,23-,24-,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWBEODODXRBHL-OBLMWKTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CC(C2C(=O)OC3CC(CCC3C(C)C)C)(OC)OC)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@@H]2CC([C@H]2C(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)(OC)OC)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747638 |
Source
|
Record name | Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138736-91-1 |
Source
|
Record name | Bis[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl] (1R,2S)-3,3-dimethoxycyclobutane-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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